molecular formula C17H14F4N2O2S B2861621 2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone CAS No. 2034520-92-6

2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone

Cat. No. B2861621
M. Wt: 386.36
InChI Key: XEXUOMKFVWNVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14F4N2O2S and its molecular weight is 386.36. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Synthesis Methods : The exploration of synthetic pathways and chemical properties of compounds related to "2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone" has led to the development of novel synthetic routes. These routes enhance the understanding of chemical reactions and the creation of derivatives with potential biological activities (Butters et al., 2001).

Biological Activities

  • Antimicrobial Activity : Research has focused on synthesizing derivatives to assess their antimicrobial properties. Studies involving azetidinone derivatives have shown promise in developing new classes of antimicrobial agents, indicating a potential application of "2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone" in this area (Patel & Patel, 2017).
  • Antitubercular and Antioxidant Activities : Analogues have been synthesized and evaluated for their in vitro antimicrobial, antitubercular, and antioxidant activities, providing insights into the potential use of these compounds in treating infections and oxidative stress-related conditions (Chandrashekaraiah et al., 2014).

Spectroscopic and Photophysical Studies

  • Exploratory Studies on Spectroscopic Characteristics : Theoretical investigations on derivatives have been conducted to understand their molecular geometries, vibrational spectra, molecular electrostatic potential, and electronic properties. These studies are crucial for determining the biological activities of pyrone derivatives and their potential medical applications (Al-Otaibi & Mary, 2021).

Potential for PET Imaging

  • Development of PET Ligands : The chemical framework has been explored for developing positron emission tomography (PET) ligands. These ligands are critical for studying nicotinic acetylcholine receptors in the brain, offering a pathway to understanding various neurological conditions (Doll et al., 1999).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O2S/c18-11-4-6-13(7-5-11)26-10-16(24)23-8-12(9-23)25-15-3-1-2-14(22-15)17(19,20)21/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUOMKFVWNVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone

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